A Preliminary Toxicological and Safety Assessment of 2-(2-Methoxyethoxycarbonyl)benzoate: A Read-Across Approach
A Preliminary Toxicological and Safety Assessment of 2-(2-Methoxyethoxycarbonyl)benzoate: A Read-Across Approach
Executive Summary
This technical guide provides a preliminary, in-depth toxicological and safety profile of 2-(2-Methoxyethoxycarbonyl)benzoate. In the absence of direct toxicological data for this specific chemical entity, this assessment employs a scientifically rigorous read-across approach. This methodology leverages comprehensive data from structurally analogous compounds, namely the benzoate moiety (represented by benzoic acid and its salts) and the 2-methoxyethoxy functional group (with 2-methoxyethanol as a key surrogate). This guide is intended for researchers, scientists, and drug development professionals to inform initial safety assessments, guide future toxicological testing, and support risk management strategies. The predicted profile suggests low acute toxicity but raises potential concerns for reproductive and developmental effects, warranting further investigation.
Introduction and Physicochemical Properties
2-(2-Methoxyethoxycarbonyl)benzoate is an organic compound for which a comprehensive, publicly available toxicological profile is not currently established. Its chemical structure consists of a benzoate core ester-linked to a 2-methoxyethoxy group. Understanding its preliminary safety profile is crucial for any potential application.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C11H12O4 | - |
| Molecular Weight | 208.21 g/mol | - |
| Appearance | Likely a liquid | Based on similar structures |
| Water Solubility | Expected to be low | Inferred from benzoate and ether moieties |
| LogP | Estimated to be around 2 | Inferred from similar structures |
Due to the scarcity of direct data, a read-across approach is the most scientifically sound method for a preliminary safety assessment. This involves evaluating the toxicological profiles of its expected primary metabolites: benzoic acid and 2-methoxyethanol.
Predicted Metabolism and Toxicokinetics
It is anticipated that 2-(2-Methoxyethoxycarbonyl)benzoate will undergo rapid hydrolysis in biological systems, catalyzed by ubiquitous esterase enzymes in the blood, liver, and other tissues. This metabolic cleavage would yield benzoic acid and 2-methoxyethanol.
Caption: Predicted metabolic pathway of 2-(2-Methoxyethoxycarbonyl)benzoate.
The toxicokinetics of the parent compound will therefore be largely dictated by the absorption, distribution, metabolism, and excretion (ADME) properties of these two metabolites. Benzoic acid is rapidly absorbed, metabolized in the liver to hippuric acid, and excreted in the urine.[1] Due to this efficient metabolism and elimination, accumulation is not expected.[1]
Toxicological Profile of the Benzoate Moiety (Read-Across from Benzoic Acid)
Benzoic acid and its salts are widely used as food preservatives and are considered to have low acute and repeated-dose toxicity.[1][2]
Acute Toxicity
The acute toxicity of benzoic acid is low.[1]
| Species | Route | LD50 | Reference |
| Rat | Oral | >2000 mg/kg bw | [1] |
| Mouse | Oral | 1940-2370 mg/kg bw | [1] |
| Rat | Dermal | >2000 mg/kg bw | [1] |
Irritation and Sensitization
Benzoic acid can be irritating to the skin, eyes, and respiratory tract.[1] However, it is not considered to be a skin sensitizer.
Genotoxicity
The weight of evidence from both in vitro and in vivo studies suggests that benzoic acid is not mutagenic or clastogenic.[1] While some in vitro studies using human lymphocytes have shown evidence of chromosomal aberrations at high concentrations, these findings are generally not replicated in in vivo animal studies at doses relevant to human exposure.[2][3]
Repeated-Dose Toxicity
Repeated oral exposure to benzoic acid does not typically cause serious health effects.[1] A No-Observed-Adverse-Effect Level (NOAEL) of 825 mg/kg bw/day has been established, with effects such as reduced weight gain and liver and kidney effects observed at doses above 1000 mg/kg bw/day.[1]
Reproductive and Developmental Toxicity
Available data suggests that benzoic acid is not a reproductive or developmental toxicant.[1] A NOAEL for developmental neurotoxicity in rats was determined to be approximately 500 mg/kg bw/day.[1]
Toxicological Profile of the 2-Methoxyethoxy Moiety (Read-Across from 2-Methoxyethanol)
2-Methoxyethanol (also known as methyl cellosolve) is a known reproductive and developmental toxicant, which presents the primary toxicological concern for 2-(2-Methoxyethoxycarbonyl)benzoate.
Acute Toxicity
Similar to benzoates, the acute toxicity of related methoxy-containing compounds is generally low.[4]
Genotoxicity
The genotoxicity of 2-methoxyethanol is complex. While some studies have shown it to be negative in bacterial reverse mutation assays, it has tested positive in in vitro mammalian chromosome aberration tests and in vivo comet assays, particularly with metabolic activation.[5][6] Its metabolite, methoxyacetaldehyde, is considered to be highly cytotoxic and may induce deletion-type mutations.[7]
Reproductive and Developmental Toxicity
This is the most significant toxicological endpoint for 2-methoxyethanol. It is classified as a substance that may damage fertility or the unborn child.[8]
-
Male Reproductive Toxicity: Dermal application in male rats resulted in a dose-related decline in sperm count, reduced testes and epididymides weights, increased abnormal sperm morphology, and reduced fertility.[9]
-
Female Reproductive and Developmental Toxicity: Inhalation exposure in pregnant rats and rabbits did not show significant embryotoxic or fetotoxic effects at lower doses, but central nervous system depression and reduced maternal body weight gain were observed at higher concentrations.[10]
Integrated Preliminary Safety Profile of 2-(2-Methoxyethoxycarbonyl)benzoate
Based on the read-across analysis, a preliminary safety profile can be constructed.
| Toxicological Endpoint | Predicted Profile for 2-(2-Methoxyethoxycarbonyl)benzoate | Rationale |
| Acute Oral Toxicity | Low | Based on the low toxicity of benzoic acid and related methoxy compounds. |
| Dermal & Eye Irritation | Potential for mild to moderate irritation | Based on the properties of benzoic acid. |
| Skin Sensitization | Unlikely | Benzoic acid is not a sensitizer. |
| Genotoxicity | Potential for genotoxicity, warrants investigation | While benzoic acid is largely negative, the 2-methoxyethanol metabolite and its further metabolite, methoxyacetaldehyde, have shown positive results in some assays. |
| Repeated-Dose Toxicity | Low to moderate concern | Primarily driven by potential effects of 2-methoxyethanol on reproductive organs. |
| Reproductive & Developmental Toxicity | High concern | Based on the known reproductive toxicity of 2-methoxyethanol. |
Proposed Experimental Safety Assessment Strategy
A tiered approach to toxicological testing is recommended to definitively characterize the safety profile of 2-(2-Methoxyethoxycarbonyl)benzoate.
Caption: Proposed tiered experimental testing strategy.
Step-by-Step Protocols:
1. In Vitro Metabolism Assay:
-
Objective: To confirm the hydrolysis of 2-(2-Methoxyethoxycarbonyl)benzoate to benzoic acid and 2-methoxyethanol.
-
Methodology: Incubate the test compound with liver microsomes or S9 fractions from human and rat sources. Analyze the reaction mixture at various time points using LC-MS/MS to identify and quantify the parent compound and its predicted metabolites.
2. Bacterial Reverse Mutation (Ames) Test (OECD 471):
-
Objective: To assess the mutagenic potential of the compound.
-
Methodology: Use histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli. Expose the bacterial strains to a range of concentrations of the test article, both with and without a metabolic activation system (S9 mix). Score for revertant colonies to determine mutagenic activity.[11]
3. 28-Day Repeated Dose Oral Toxicity Study (OECD 407):
-
Objective: To evaluate the sub-acute toxicity and identify target organs.
-
Methodology: Administer the test substance daily via oral gavage to rodents (e.g., Sprague-Dawley rats) for 28 days at three or more dose levels. Monitor clinical signs, body weight, and food consumption. At termination, conduct a full necropsy, collect blood for hematology and clinical chemistry, and perform histopathological examination of all major organs, with special attention to the reproductive tissues (testes, epididymides, ovaries, uterus).
Conclusion and Recommendations
The preliminary toxicological and safety profile of 2-(2-Methoxyethoxycarbonyl)benzoate, derived from a read-across analysis, indicates a low potential for acute toxicity. However, the predicted metabolic release of 2-methoxyethanol raises a significant flag for potential reproductive and developmental toxicity. The genotoxic potential is currently equivocal and requires experimental clarification.
It is strongly recommended that any development program involving this compound prioritize in vitro metabolism studies to confirm its hydrolysis and a comprehensive assessment of its genotoxic and reproductive endpoints. Until such data is available, precautionary handling measures, including the use of personal protective equipment to minimize dermal and inhalation exposure, should be strictly implemented.[12][13]
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